molecular formula C27H22N2O4 B11962255 6-ethyl-2-methyl-7-phenoxy-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one CAS No. 1007468-18-9

6-ethyl-2-methyl-7-phenoxy-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one

Cat. No.: B11962255
CAS No.: 1007468-18-9
M. Wt: 438.5 g/mol
InChI Key: SMEADJMTIGJQDF-UHFFFAOYSA-N
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Description

6-ethyl-2-methyl-7-phenoxy-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2-methyl-7-phenoxy-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one typically involves multiple steps, including the formation of the chromen-4-one core and subsequent functionalization. One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-2-methyl-7-phenoxy-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The phenoxy and pyrazolyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions can be carried out using various nucleophiles and electrophiles under conditions such as acidic or basic catalysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

6-ethyl-2-methyl-7-phenoxy-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-ethyl-2-methyl-7-phenoxy-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-2-methyl-7-phenoxy-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

1007468-18-9

Molecular Formula

C27H22N2O4

Molecular Weight

438.5 g/mol

IUPAC Name

6-ethyl-2-methyl-7-phenoxy-3-(1-phenylpyrazol-4-yl)oxychromen-4-one

InChI

InChI=1S/C27H22N2O4/c1-3-19-14-23-25(15-24(19)32-21-12-8-5-9-13-21)31-18(2)27(26(23)30)33-22-16-28-29(17-22)20-10-6-4-7-11-20/h4-17H,3H2,1-2H3

InChI Key

SMEADJMTIGJQDF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OC3=CC=CC=C3)OC(=C(C2=O)OC4=CN(N=C4)C5=CC=CC=C5)C

Origin of Product

United States

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